
Cerium;iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium and iridium are two elements that form a unique compound with intriguing properties. Cerium is a rare earth metal, known for its high reactivity and ability to exist in multiple oxidation states. Iridium, on the other hand, is a transition metal known for its high density, corrosion resistance, and catalytic properties. The combination of cerium and iridium results in a compound that leverages the unique properties of both elements, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cerium and iridium compounds typically involves the use of cerium oxide (CeO₂) and iridium chloride (IrCl₃) as starting materials. One common method is the co-precipitation technique, where aqueous solutions of cerium nitrate and iridium chloride are mixed, followed by the addition of a precipitating agent such as ammonium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired cerium-iridium compound.
Industrial Production Methods: In industrial settings, the production of cerium and iridium compounds often involves more scalable methods such as sol-gel processes, hydrothermal synthesis, and chemical vapor deposition. These methods allow for better control over the particle size, morphology, and purity of the final product, which are crucial for its performance in various applications.
Chemical Reactions Analysis
Types of Reactions: Cerium and iridium compounds undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The redox properties of cerium, particularly its ability to switch between Ce³⁺ and Ce⁴⁺ states, play a significant role in these reactions. Iridium, known for its catalytic properties, often facilitates these reactions by providing active sites for the reactants.
Common Reagents and Conditions: Common reagents used in reactions involving cerium and iridium compounds include hydrogen peroxide (for oxidation reactions), hydrazine (for reduction reactions), and various organic ligands (for substitution reactions). These reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and pressures, to optimize the yield and selectivity of the desired products.
Major Products: The major products formed from reactions involving cerium and iridium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce cerium dioxide (CeO₂) and iridium oxide (IrO₂), while reduction reactions may yield metallic cerium and iridium. Substitution reactions can result in a variety of organometallic complexes with diverse structures and properties.
Scientific Research Applications
Cerium and iridium compounds have a wide range of applications in scientific research, spanning fields such as chemistry, biology, medicine, and industry.
Chemistry: In chemistry, cerium and iridium compounds are used as catalysts in various reactions, including hydrogenation, oxidation, and polymerization. Their unique redox properties and catalytic activity make them valuable in the development of new synthetic methodologies and materials.
Biology and Medicine: In biology and medicine, cerium and iridium compounds are explored for their potential therapeutic applications. Cerium oxide nanoparticles, for example, have shown promise as antioxidants and anti-inflammatory agents, while iridium complexes are investigated for their anticancer properties.
Industry: In industrial applications, cerium and iridium compounds are used in the production of advanced materials, such as fuel cells, sensors, and electronic devices. Their high stability and catalytic efficiency make them ideal for use in harsh environments and demanding processes.
Mechanism of Action
The mechanism of action of cerium and iridium compounds is closely related to their redox properties and ability to interact with various molecular targets. Cerium compounds, for example, can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage by cycling between Ce³⁺ and Ce⁴⁺ states. Iridium compounds, on the other hand, can interact with DNA and proteins, disrupting cellular processes and inducing cell death in cancer cells.
Comparison with Similar Compounds
Cerium and iridium compounds can be compared with other similar compounds, such as those containing other rare earth metals (e.g., lanthanum, neodymium) or transition metals (e.g., platinum, palladium). While these compounds share some common properties, such as catalytic activity and redox behavior, cerium and iridium compounds often exhibit unique characteristics, such as higher stability, selectivity, and efficiency in specific applications.
List of Similar Compounds:- Lanthanum compounds
- Neodymium compounds
- Platinum compounds
- Palladium compounds
Properties
CAS No. |
12258-84-3 |
|---|---|
Molecular Formula |
CeIr2 |
Molecular Weight |
524.55 g/mol |
IUPAC Name |
cerium;iridium |
InChI |
InChI=1S/Ce.2Ir |
InChI Key |
DWBBOEOTXMSMNT-UHFFFAOYSA-N |
Canonical SMILES |
[Ce].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)
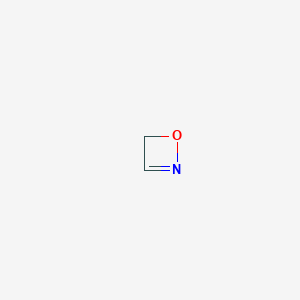
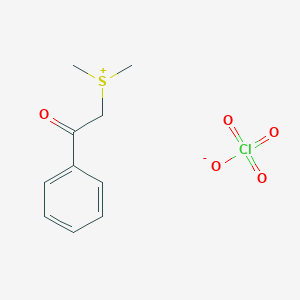
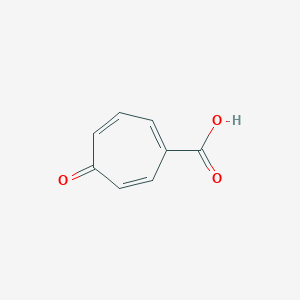
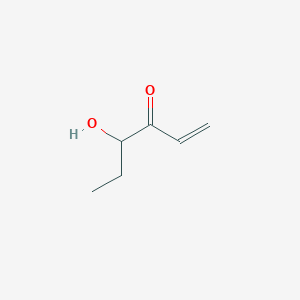
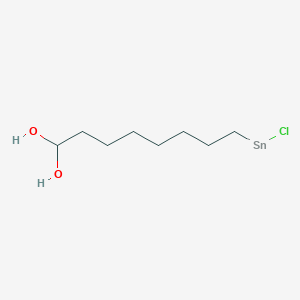

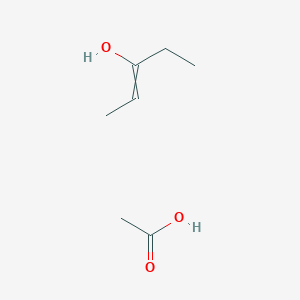
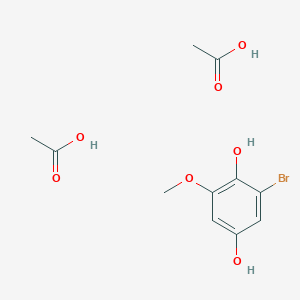

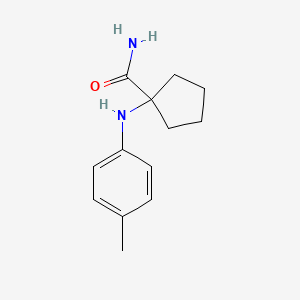

![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
